molecular formula C10H10ClN3O B083507 N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea CAS No. 13908-43-5

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

Cat. No.: B083507
CAS No.: 13908-43-5
M. Wt: 223.66 g/mol
InChI Key: DMHSQTUNXMNMTH-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a cyanophenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea typically begins with the reaction of 2-chloroethylamine hydrochloride and 4-cyanophenyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.

    Oxidation and Reduction: While less common, the compound may undergo oxidation or reduction reactions depending on the specific reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride may be employed.

Major Products:

    Substitution Reactions: Products include substituted ureas with various functional groups.

    Hydrolysis: Products include 2-chloroethylamine and 4-cyanophenylurea.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Anticancer Research: The compound and its derivatives are investigated for their potential anticancer properties, particularly as alkylating agents that can interfere with DNA replication in cancer cells.

    Pharmacology: Studies explore the compound’s interactions with biological targets, aiming to develop new therapeutic agents.

Industry:

    Polymer Chemistry: The compound is used in the synthesis of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

Molecular Targets and Pathways:

    DNA Alkylation: N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    N-(2-Chloroethyl)-N’-phenylurea: Similar structure but lacks the cyanophenyl group, resulting in different chemical and biological properties.

    N-(2-Chloroethyl)-N’-(4-methylphenyl)urea: Contains a methyl group instead of a cyano group, affecting its reactivity and applications.

Uniqueness:

    Cyanophenyl Group:

Biological Activity

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H10ClN3O
  • Molecular Weight : 223.66 g/mol
  • Functional Groups : Urea, chloroethyl, and cyanophenyl

The presence of the chloroethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, while the cyanophenyl moiety contributes to its binding affinity and specificity towards biological targets.

This compound primarily acts as an antimitotic agent . Its mechanism involves:

  • Binding to Beta-Tubulin : The compound binds covalently to the colchicine-binding site of beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
  • DNA Alkylation : It can alkylate DNA, forming cross-links that inhibit DNA replication and transcription, which is crucial for its anticancer activity .
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting cell growth across various human tumor cell lines at micromolar concentrations. Below is a summary of key findings:

Cell Line IC50 (µM) Mechanism of Action
Human Tumor Cells1-10Antimitotic via beta-tubulin interaction
CT-26 Colon Carcinoma5Induces G2/M phase arrest
Other Tumor LinesVariableCovalent binding and DNA cross-linking

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of studies demonstrated that this compound inhibited cell growth in multiple human tumor cell lines. Flow cytometric analysis confirmed that it causes G2/M phase arrest .
  • In Vivo Studies :
    • In animal models (CT-26 colon carcinoma), the compound showed promising antitumor activity with significant tumor growth inhibition observed after intraperitoneal administration . The biodistribution studies indicated effective uptake by tumor cells.
  • Comparative Studies :
    • Compared to other chloroethyl urea derivatives, this compound exhibited superior binding affinity to beta-tubulin and higher cytotoxicity against resistant tumor cell lines .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-cyanophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHSQTUNXMNMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291827
Record name N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-43-5, 162478-62-8
Record name NSC78514
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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